2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
Overview
Description
2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic compound that features a unique structure combining an adamantane moiety with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction between 1-adamantanol and an appropriate aromatic compound, followed by hydrolysis.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its adamantane moiety imparts rigidity and thermal stability, making it useful in the development of high-performance polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The adamantane moiety can enhance membrane permeability, allowing the compound to reach intracellular targets more effectively. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-adamantylamine: Shares the adamantane moiety but lacks the pyrazole ring.
3,5-dimethyl-1-phenyl-1H-pyrazole: Contains the pyrazole ring but lacks the adamantane moiety.
Uniqueness
2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to its combination of the adamantane and pyrazole structures, which imparts both rigidity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-16-22(17(2)27(26-16)21-6-4-3-5-7-21)15-25-23(28)14-24-11-18-8-19(12-24)10-20(9-18)13-24/h3-7,18-20H,8-15H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFDWPYFFUVYRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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